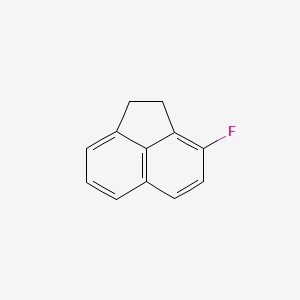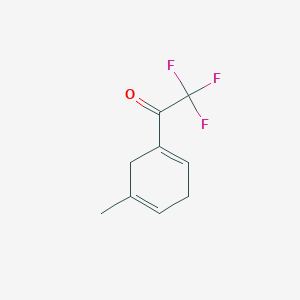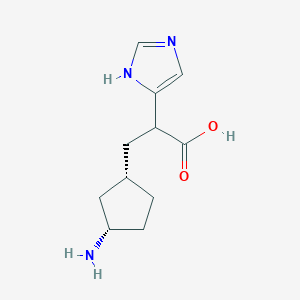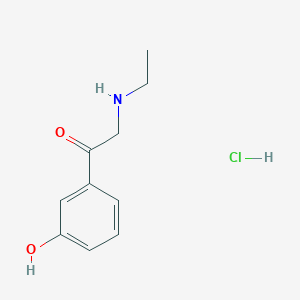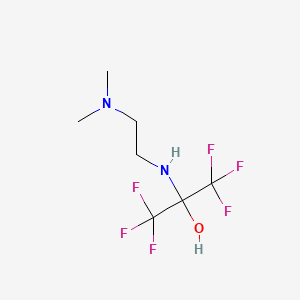
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, is a derivative of boroxine, a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin typically involves the reaction of boronic acids with fluorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the boroxine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity boroxin derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert boroxin derivatives into boranes or other reduced forms.
Substitution: The fluorinated aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(3,4,5-trifluorophenyl)boroxin: Another fluorinated boroxin derivative with similar structural properties.
Trimethylboroxine: A simpler boroxin derivative used in various chemical applications.
Triphenylboroxine: Known for its use in organic synthesis and materials science.
Uniqueness
What sets 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin apart is its specific substitution pattern with alpha,alpha,alpha-fluoro-m-tolyl groups, which imparts unique electronic and steric properties. These properties can enhance its reactivity and stability in various chemical reactions, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
2265-38-5 |
|---|---|
Fórmula molecular |
C21H12B3F9O3 |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
2,4,6-tris[3-(trifluoromethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H12B3F9O3/c25-19(26,27)13-4-1-7-16(10-13)22-34-23(17-8-2-5-14(11-17)20(28,29)30)36-24(35-22)18-9-3-6-15(12-18)21(31,32)33/h1-12H |
Clave InChI |
BPXVEDGZHWALCO-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



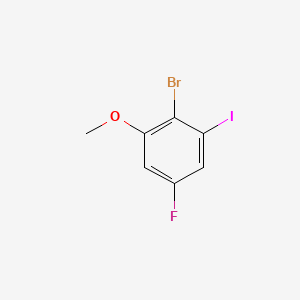
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
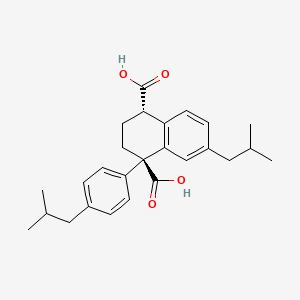
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
